![molecular formula C19H25ClN4O5S2 B606781 Imidazo(5,1-b)thiazolium, 6-((2R)-3-amino-2-hydroxypropyl)-2-((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)-7-(methylthio)-, chloride CAS No. 352308-27-1](/img/structure/B606781.png)
Imidazo(5,1-b)thiazolium, 6-((2R)-3-amino-2-hydroxypropyl)-2-((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)-7-(methylthio)-, chloride
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Overview
Description
CP-5484 is a novel quaternary carbapenem with potent anti-MRSA activity and low acute toxicity.
Scientific Research Applications
Comprehensive Overview of Imidazo[2,1-b]thiazoles
Imidazo[2,1-b]thiazole derivatives are recognized for their significant versatility in medicinal chemistry, exhibiting a wide range of pharmacological activities. They form the core structure of numerous therapeutic agents, reflecting their importance in drug development. A thorough literature review covering the period between 2000-2018 highlights the extensive pharmacological activities of these derivatives and their potential as a basis for creating clinically viable drug candidates (Shareef, Khan, Babu, & Kamal, 2019).
Imidazo[1,2-b]pyridazine as a Privileged Scaffold
The scaffold of Imidazo[1,2-b]pyridazine is pivotal in medicinal chemistry, yielding a variety of biologically active molecules. This includes the successful kinase inhibitor ponatinib, which has spurred further exploration into imidazo[1,2-b]pyridazine-containing derivatives for potential therapeutic applications. An extensive review from 1966 to the present day details the structure-activity relationships (SAR) of this framework, providing valuable insights for the development of novel compounds with enhanced pharmacological profiles (Garrido, Vera, Delaye, & Enguehard-Gueiffier, 2021).
Imiquimod as an Immune Response Modifier
Imiquimod and its analogues, a class of non-nucleoside imidazoquinolinamines, activate the immune system by inducing cytokines and interleukins. Although their exact mechanism remains unclear, these compounds have demonstrated various biological functions including immunoregulatory, antiviral, antiproliferative, and antitumor activities. Clinical studies have shown their effectiveness in treating a range of skin disorders, positioning imiquimod as an innovative topical agent (Syed, 2001).
Antitumor Activities of Imidazole Derivatives
Imidazole derivatives, including bis(2-chloroethyl)amino derivatives, benzimidazole, and imidazolylpeptides, have demonstrated significant antitumor activities. Certain structures have progressed through preclinical testing stages, indicating their potential as new antitumor drugs or as compounds with diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Azolylthioacetic Acids and Biological Activity
Azolylthioacetic acids exhibit a wide spectrum of biological effects, including antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activities. The systematic review of this compound class reveals promising avenues for the discovery of new bioactive compounds (Chornous, Palamar, Grozav, & Vovk, 2016).
properties
CAS RN |
352308-27-1 |
---|---|
Molecular Formula |
C19H25ClN4O5S2 |
Molecular Weight |
489.01 |
IUPAC Name |
Imidazo(5,1-b)thiazolium, 6-((2R)-3-amino-2-hydroxypropyl)-2-((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)-7-(methylthio)-, chloride List Acronyms |
InChI |
InChI=1S/C19H24N4O5S2.ClH/c1-8-12(15(19(27)28)23-14(8)13(9(2)24)16(23)26)11-6-22-7-21(5-10(25)4-20)17(29-3)18(22)30-11;/h6-10,13-14,24-25H,4-5,20H2,1-3H3;1H/t8-,9+,10+,13+,14+;/m0./s1 |
InChI Key |
ODPXFEZSTIAEIG-JYQUTZKKSA-N |
SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1c3c[n+]4cn(c(c4s3)SC)C[C@@H](CN)O)C(=O)O)[C@@H](C)O.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CP-5484; CP 5484; CP5484; UNII-A53TMV6VUN. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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